molecular formula C20H17N3O2S B2800875 (Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 450353-05-6

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2800875
CAS No.: 450353-05-6
M. Wt: 363.44
InChI Key: BFSBFQVIJWKECG-QINSGFPZSA-N
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Description

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, widely known in research circles as FAK Inhibitor 14, is a potent and ATP-competitive small-molecule inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating fundamental processes such as cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivation are frequently associated with tumor progression, metastasis, and angiogenesis in various cancers. The primary research value of this compound lies in its ability to selectively inhibit FAK autophosphorylation at Tyr397, a key initial step in the activation of downstream signaling cascades. By potently suppressing FAK activity (with an IC50 in the nanomolar range, as reported in studies), researchers utilize this tool compound to investigate the role of FAK in cancer biology, particularly in the context of tumor invasion and metastasis. Its mechanism involves binding to the FAK kinase domain, effectively disrupting signal transduction and leading to reduced cell motility and induction of apoptosis in susceptible cancer cell lines. Consequently, FAK Inhibitor 14 serves as a vital pharmacological probe for dissecting FAK-mediated pathways in vitro and in vivo, making it a compound of significant interest for oncological research and preclinical drug discovery efforts aimed at developing novel anti-cancer therapeutics. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(Z)-3-(3-methoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-24-17-8-6-14(7-9-17)19-13-26-20(23-19)15(11-21)12-22-16-4-3-5-18(10-16)25-2/h3-10,12-13,22H,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSBFQVIJWKECG-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several acrylonitrile derivatives and thiazole-based molecules. Key variations include:

Substituents on the Acrylonitrile Core
  • (Z)-3-(3-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2k) :

    • Replaces the thiazole ring with a trifluoromethoxy-substituted phenyl group.
    • Exhibits a melting point of 82–85°C and a 61% yield .
    • The electron-withdrawing trifluoromethoxy group enhances electrophilicity compared to the target compound’s thiazole ring.
  • (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile :

    • Synthesized via base-catalyzed condensation, featuring dimethoxy and methoxy substituents.
    • Molecules are stabilized by C–H⋯O/N hydrogen bonds, highlighting the role of methoxy groups in crystal packing .
Thiazole Ring Modifications
  • 3-(4-Methoxyphenyl)-2-(4-(8-ethoxycoumarin-3-yl)thiazol-2-yl)acrylonitrile hydrobromide (27a) :

    • Substitutes the 4-methoxyphenyl group with a bulkier 8-ethoxycoumarin moiety.
    • Higher melting point (215–217°C) and yield (91%), attributed to extended conjugation and hydrogen bonding via the coumarin carbonyl group .
  • (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile: Features a nitro group (electron-withdrawing) and a chloro-methylphenylamino group. The nitro group likely reduces solubility but increases reactivity in electrophilic substitutions compared to methoxy substituents .

Hydrogen Bonding and Crystallinity

  • The target compound’s (3-methoxyphenyl)amino group and acrylonitrile nitrile may facilitate intermolecular C–H⋯N bonds, as seen in analogous compounds like (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile .
  • Isostructural compounds with triclinic P-1 symmetry (e.g., Ev2) suggest that planar conformations and perpendicular aryl groups influence packing efficiency .

Q & A

Basic Research Questions

Q. How can the synthesis of (Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile be optimized for high yield and purity?

  • Methodology :

  • Use a multi-step pathway involving thiazole ring formation via α-haloketone and thiourea condensation, followed by acrylonitrile coupling with substituted anilines .
  • Optimize reaction conditions:
  • Solvent : Dimethylformamide (DMF) or acetonitrile for improved solubility of intermediates .
  • Temperature : 80–120°C to balance reaction rate and byproduct formation .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm regiochemistry (Z-configuration) via coupling constants (e.g., J=1214HzJ = 12–14 \, \text{Hz} for acrylonitrile protons) and methoxy group integration .
  • IR Spectroscopy : Identify nitrile (C≡N stretch at ~2200 cm⁻¹) and aromatic C-H bends .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • Use in silico tools (e.g., PASS software) to predict antimicrobial or anticancer potential based on thiazole and nitrile pharmacophores .
  • Perform enzyme inhibition assays (e.g., tyrosine kinase or cytochrome P450) to evaluate binding affinity .
  • Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values as a preliminary efficacy metric .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Methodology :

  • Conduct QSAR studies to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity. Use Gaussian-based DFT calculations to model electronic properties (HOMO-LUMO gaps, dipole moments) .
  • Validate via dose-response assays under standardized conditions (e.g., fixed pH, serum-free media) to isolate confounding variables .

Q. How can crystallographic analysis elucidate the compound’s binding mode with biological targets?

  • Methodology :

  • Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) and perform X-ray diffraction using SHELX software for structure refinement .
  • Analyze hydrogen bonding (e.g., NH···O interactions) and π-stacking between thiazole rings and target proteins (e.g., kinases) .

Q. What experimental approaches validate computational predictions of metabolic stability?

  • Methodology :

  • Use microsomal incubation assays (human liver microsomes) with LC-MS/MS to track metabolite formation (e.g., demethylation of methoxy groups) .
  • Compare in vitro half-life (t₁/₂) with predicted ADME profiles from SwissADME or similar platforms .

Q. How do reaction kinetics influence the stereoselective synthesis of the Z-isomer?

  • Methodology :

  • Monitor reaction progress via HPLC with a chiral stationary phase to assess enantiomeric excess .
  • Apply Eyring equation to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures (40–100°C) .

Methodological Tables

Parameter Optimal Condition Reference
Solvent for SynthesisDMF or Acetonitrile
Reaction Temperature80–120°C
Purification MethodColumn Chromatography (EtOAc/Hexane)
Key NMR Signal (Z-Isomer)J=1214HzJ = 12–14 \, \text{Hz}

Key Research Gaps and Recommendations

  • Structural Dynamics : Investigate conformational flexibility via molecular dynamics simulations (AMBER or GROMACS) to optimize target binding .
  • Toxicity Profiling : Perform Ames tests and zebrafish embryo assays to assess genotoxicity and developmental effects .
  • Synergistic Effects : Screen combinatorial libraries with FDA-approved drugs (e.g., doxorubicin) to identify synergistic anticancer activity .

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